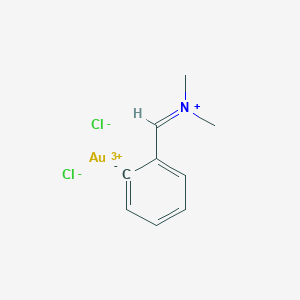
Methyl 3,4-dimethyl-4H-1,4-benzothiazine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3,4-dimethyl-4H-1,4-benzothiazine-2-carboxylate is a heterocyclic compound that belongs to the class of 1,4-benzothiazines This compound is characterized by a benzene ring fused with a thiazine ring, which contains both nitrogen and sulfur atoms
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3,4-dimethyl-4H-1,4-benzothiazine-2-carboxylate can be synthesized through the cyclocondensation of substituted 2-aminobenzenethiols with β-ketoesters. This reaction typically involves the use of a catalyst such as ceric ammonium nitrate (CAN) at room temperature. The reaction proceeds via the formation of an enaminoketone intermediate, which undergoes intramolecular nucleophilic attack, leading to the formation of the benzothiazine ring system .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Methyl 3,4-dimethyl-4H-1,4-benzothiazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzothiazine derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Methyl 3,4-dimethyl-4H-1,4-benzothiazine-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
類似化合物との比較
Methyl 3,4-dimethyl-4H-1,4-benzothiazine-2-carboxylate can be compared with other similar compounds, such as:
1,4-Benzothiazine: An analogue of phenothiazine, which is used in the synthesis of various pharmaceuticals and agrochemicals.
4H-1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial, antiviral, and antihypertensive activities.
Phenothiazine: Widely used in the pharmaceutical industry for its antipsychotic and antiemetic properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxylate ester group, which imparts distinct chemical and biological properties.
特性
| 90252-62-3 | |
分子式 |
C12H13NO2S |
分子量 |
235.30 g/mol |
IUPAC名 |
methyl 3,4-dimethyl-1,4-benzothiazine-2-carboxylate |
InChI |
InChI=1S/C12H13NO2S/c1-8-11(12(14)15-3)16-10-7-5-4-6-9(10)13(8)2/h4-7H,1-3H3 |
InChIキー |
XQNIGTOCJFBMQK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC2=CC=CC=C2N1C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



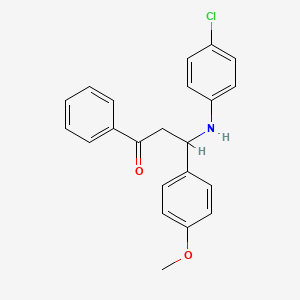
![2-[3-(4-Chlorophenyl)propyl]benzoic acid](/img/structure/B14350957.png)
![N-[4-(carbamoylamino)phenyl]-3-oxobutanamide](/img/structure/B14350964.png)
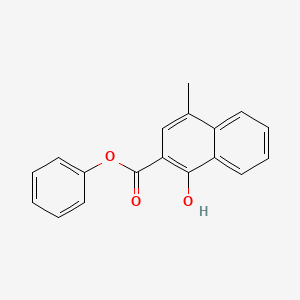
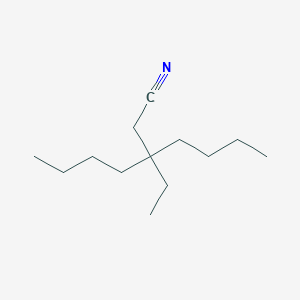
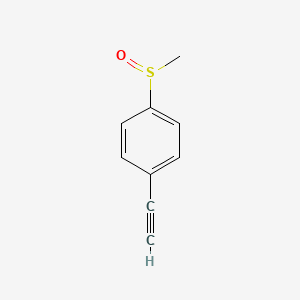
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]diacetonitrile](/img/structure/B14351007.png)
